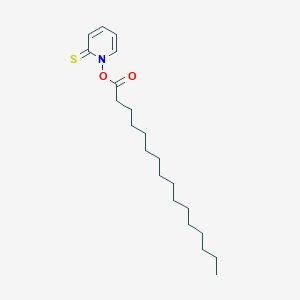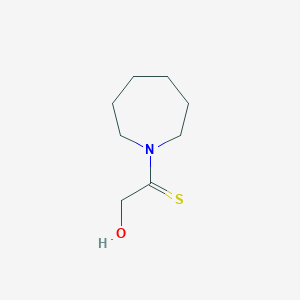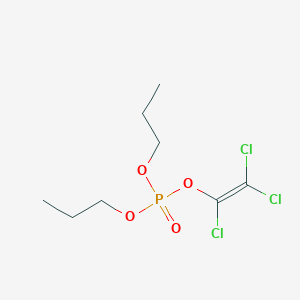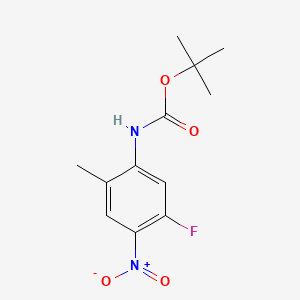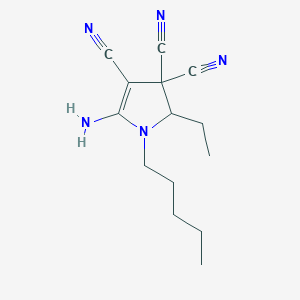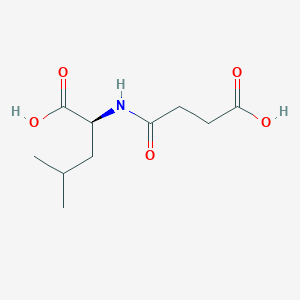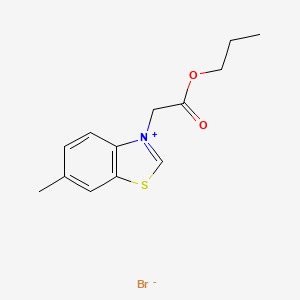
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide is a chemical compound with the molecular formula C13H16NO2SBr It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Vorbereitungsmethoden
The synthesis of 6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide typically involves the reaction of 6-methylbenzothiazole with 2-oxo-2-propoxyethyl bromide under specific reaction conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, where nucleophiles such as amines or thiols replace the bromide ion to form new compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide can be compared with other similar compounds, such as:
Benzothiazole: The parent compound, which lacks the 6-methyl and 2-oxo-2-propoxyethyl substituents.
6-Methylbenzothiazole: A derivative with a methyl group at the 6-position but without the 2-oxo-2-propoxyethyl substituent.
3-(2-oxo-2-propoxyethyl)-1,3-benzothiazolium bromide: A derivative with the 2-oxo-2-propoxyethyl substituent but without the 6-methyl group.
Eigenschaften
CAS-Nummer |
89059-17-6 |
|---|---|
Molekularformel |
C13H16BrNO2S |
Molekulargewicht |
330.24 g/mol |
IUPAC-Name |
propyl 2-(6-methyl-1,3-benzothiazol-3-ium-3-yl)acetate;bromide |
InChI |
InChI=1S/C13H16NO2S.BrH/c1-3-6-16-13(15)8-14-9-17-12-7-10(2)4-5-11(12)14;/h4-5,7,9H,3,6,8H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GWSNFQVDKLVINC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCOC(=O)C[N+]1=CSC2=C1C=CC(=C2)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)

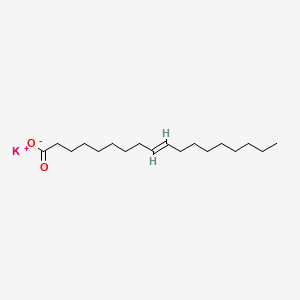
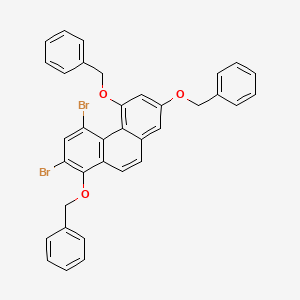
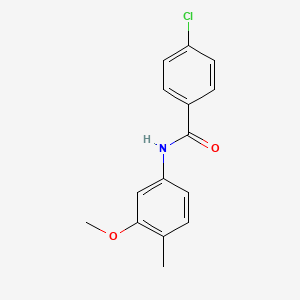
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
